3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione
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Overview
Description
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione is a synthetic compound that combines the unique structural features of adamantane and azolidine. Adamantane, known for its rigid, diamond-like structure, imparts stability and lipophilicity to the compound, while the azolidine ring introduces potential reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic properties and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione typically involves the following steps:
Formation of Adamantanylamine: Adamantane is first converted to 1-aminoadamantane through a reaction with ammonia under high pressure and temperature.
Synthesis of Benzylazolidine: Benzylamine is reacted with a suitable azolidine precursor under acidic conditions to form benzylazolidine.
Coupling Reaction: The final step involves the coupling of 1-aminoadamantane with benzylazolidine-2,5-dione under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce hydroxyl or ketone groups.
Reduction: The azolidine ring can be reduced to form more saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Hydroxylated or ketonated derivatives of the adamantane moiety.
Reduction: Saturated azolidine derivatives.
Substitution: Various substituted benzyl derivatives, depending on the substituent introduced.
Scientific Research Applications
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties due to the stability and bioavailability conferred by the adamantane moiety.
Mechanism of Action
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s ability to penetrate cell membranes, while the azolidine ring can interact with active sites of enzymes or binding sites of receptors, modulating their activity. This dual functionality makes the compound a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
1-Aminoadamantane: Known for its antiviral and antiparkinsonian properties.
Benzylazolidine Derivatives: Various derivatives are studied for their biological activities.
Uniqueness
3-[(adamantan-1-yl)amino]-1-benzylpyrrolidine-2,5-dione is unique due to the combination of the adamantane and azolidine moieties, which confer both stability and reactivity. This dual nature allows for a wide range of modifications and applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
3-(1-adamantylamino)-1-benzylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-19-9-18(20(25)23(19)13-14-4-2-1-3-5-14)22-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18,22H,6-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWIGSJRJXBRAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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